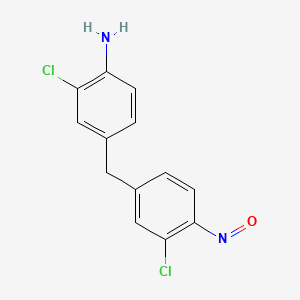
2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of chloro and nitroso substituents on the benzene ring, which impart unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine typically involves multi-step organic reactions. One common method involves the nitration of 2-chloroaniline to form 2-chloro-4-nitroaniline, followed by reduction to 2-chloro-4-aminophenylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Safety measures are also critical due to the potential hazards associated with the chemicals used in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-4-((3-chloro-4-nitrophenyl)methyl)-benzenamine.
Reduction: Formation of 2-chloro-4-((3-chloro-4-aminophenyl)methyl)-benzenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the nitroso group.
4-Chloro-3-nitrobenzoic acid: Contains a carboxylic acid group instead of an amine group.
3-Chloro-4-nitrophenol: Contains a hydroxyl group instead of an amine group.
Uniqueness
2-Chloro-4-((3-chloro-4-nitrosophenyl)methyl)-benzenamine is unique due to the presence of both chloro and nitroso groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Propiedades
Número CAS |
119260-67-2 |
|---|---|
Fórmula molecular |
C13H10Cl2N2O |
Peso molecular |
281.13 g/mol |
Nombre IUPAC |
2-chloro-4-[(3-chloro-4-nitrosophenyl)methyl]aniline |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17-18)11(15)7-9/h1-4,6-7H,5,16H2 |
Clave InChI |
ZKHILWNFXSZCCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=O)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


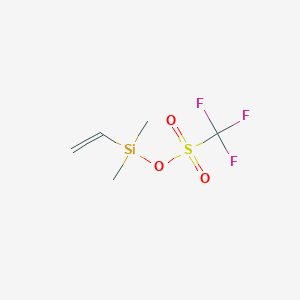
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
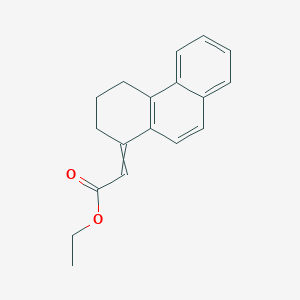
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
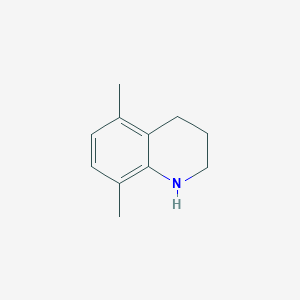
![N,4-Dimethyl-N-[(4-nitrophenyl)methyl]benzene-1-sulfonamide](/img/structure/B14309353.png)
![Diphenyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14309361.png)
![2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol](/img/structure/B14309363.png)
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)
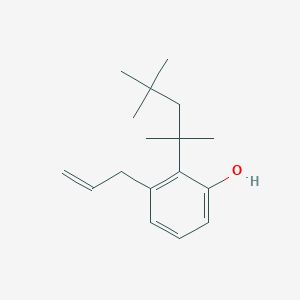
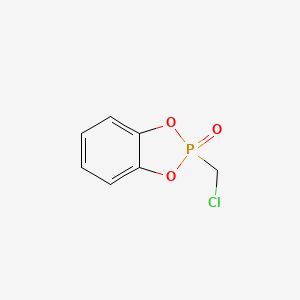
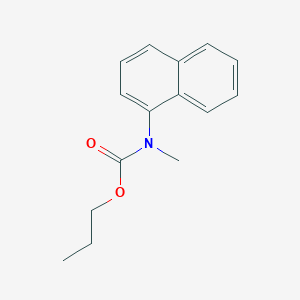
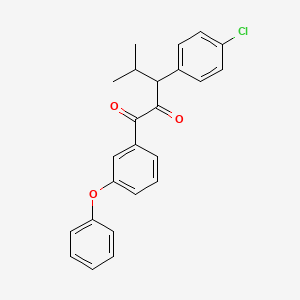
![3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene](/img/structure/B14309405.png)
